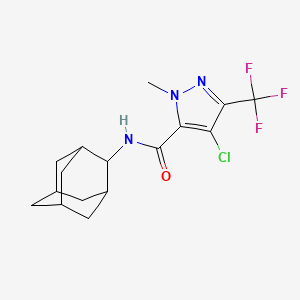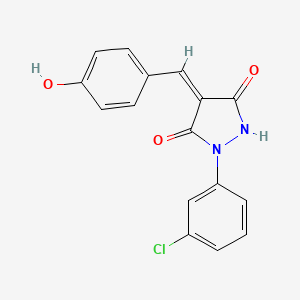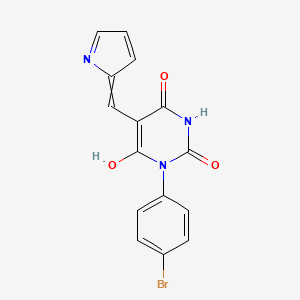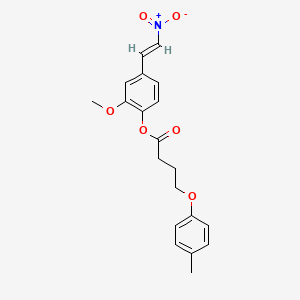![molecular formula C18H16ClNO2 B4736252 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4736252.png)
8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline
描述
8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline, also known as cloroxylenol, is a chemical compound that has been widely used in various fields such as medicine, agriculture, and industry. This compound has shown promising results in scientific research, particularly in the field of microbiology, due to its potent antimicrobial properties.
作用机制
The mechanism of action of 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline involves the disruption of the cell membrane of microorganisms, leading to their death. Cloroxylenol is believed to interfere with the synthesis of cell membrane lipids, causing the membrane to become more permeable and leading to the leakage of cellular components. Cloroxylenol also disrupts the proton motive force of the bacterial cell, leading to a loss of energy and ultimately cell death.
Biochemical and Physiological Effects
In addition to its antimicrobial properties, this compound has been shown to have other biochemical and physiological effects. Cloroxylenol has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This inhibition can lead to muscle paralysis and respiratory failure in high doses. Cloroxylenol has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
Cloroxylenol has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It has a broad spectrum of antimicrobial activity, making it useful for a wide range of experiments. However, there are also limitations to its use. Cloroxylenol can be toxic in high doses, which can limit its use in certain experiments. It can also be unstable in certain conditions, which can affect the accuracy of the results.
未来方向
There are several future directions for research on 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline. One area of research is the development of new formulations of this compound that are more stable and have improved efficacy. Another area of research is the investigation of the mechanisms of action of this compound, particularly in relation to its anti-inflammatory properties. Finally, there is a need for further research on the toxicity of this compound, particularly in relation to its potential effects on human health.
Conclusion
In conclusion, this compound is a potent antimicrobial compound that has shown promising results in scientific research. It has been extensively studied for its antimicrobial properties and has been used in various fields such as medicine, agriculture, and industry. Cloroxylenol has a broad spectrum of activity against microorganisms, making it useful for a wide range of experiments. However, there are also limitations to its use, particularly in relation to its toxicity. Further research is needed to fully understand the mechanisms of action of this compound and to develop new formulations with improved efficacy and stability.
科学研究应用
Cloroxylenol has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Cloroxylenol has been used in the development of disinfectants, antiseptics, and preservatives. It has also been used in the treatment of various skin infections, such as acne, and in the prevention of surgical site infections.
属性
IUPAC Name |
8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-8-9-14-4-2-7-17(18(14)20-13)22-11-10-21-16-6-3-5-15(19)12-16/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTYEQOCLQOOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC(=CC=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4736169.png)
![2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4736183.png)

![methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B4736190.png)
![N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4736203.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4736209.png)
![4-iodo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4736216.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4736238.png)



